N-(4-bromophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide is a complex organic compound that features a bromophenyl group, a dioxo group, and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Bromophenyl Group: This step may involve a substitution reaction where a bromophenyl moiety is introduced.
Acetylation: The final step could involve acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoindole or phenyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the dioxo moiety.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of bases like sodium hydroxide or catalysts like palladium.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-bromophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets could include proteins or nucleic acids, and the pathways involved might be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
- N-(4-fluorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
Uniqueness
The presence of the bromophenyl group might confer unique reactivity or biological activity compared to its chloro- or fluoro- analogs. This could make it particularly valuable in specific applications, such as targeted drug design or materials science.
Properties
Molecular Formula |
C23H21BrN2O3 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide |
InChI |
InChI=1S/C23H21BrN2O3/c24-15-6-8-16(9-7-15)25-19(27)12-26-22(28)20-14-10-17(13-4-2-1-3-5-13)18(11-14)21(20)23(26)29/h1-9,14,17-18,20-21H,10-12H2,(H,25,27) |
InChI Key |
TYZOICQAIXRHJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2C(=O)N(C3=O)CC(=O)NC4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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